Prodan-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

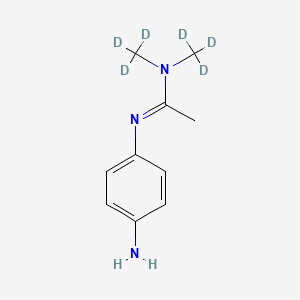

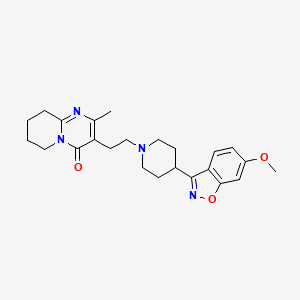

Prodan-d6 is a labelled analogue of Prodan, which is a fluorescent dye . It has a molecular formula of C15H11D6NO and a molecular weight of 233.34 . It is used in various fields such as metabolic research, environmental studies, organic chemistry, and clinical diagnostics .

Synthesis Analysis

The synthesis of Prodan, the parent compound of Prodan-d6, involves the preparations of 1-(6-(dimethylamino)naphthalen-1-yl)propan-1-one . The photophysical properties of these compounds are characterized and compared with those of Prodan .Molecular Structure Analysis

The molecular structure of Prodan-d6 is analyzed using various methods such as absorption and emission spectroscopies . Theoretical calculations of the absorption spectrum of a monomer and aggregated Prodan in water were performed . The fluorescent spectra of Prodan in solvents of different polarities were analyzed by decomposing the spectrum into two Gaussian bands and by computing the Decay Associated Spectra (DAS), the latter with time resolved fluorescence .Chemical Reactions Analysis

The chemical reactions of Prodan-d6 involve changes in its electronic structure due to solvent effects . The presence of Prodan influences its local environment differently between the liquid-ordered (Lo) and liquid-disordered (Ld) phases .Physical And Chemical Properties Analysis

Prodan-d6 is soluble in DMSO and should be stored at 2-8°C . The presence of Prodan influences its local environment differently between the liquid-ordered (Lo) and liquid-disordered (Ld) phases . The optical properties of Prodan in aqueous medium are experimentally studied using absorption and emission spectroscopies .Mechanism of Action

Safety and Hazards

Future Directions

The potential applications of Prodan-d6 in characterizing polymer micelles are largely unexplored . Molecular probes like Prodan-d6 can provide valuable information about the physicochemical characteristics of these micelles, thereby providing information about the environment they provide for dissolving cargoes .

properties

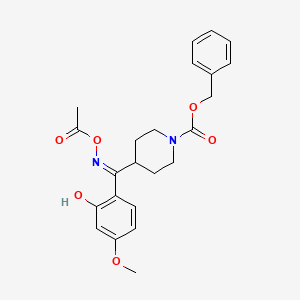

| { "Design of the Synthesis Pathway": "The synthesis of Prodan-d6 involves the modification of Prodan, which is a fluorescent dye. The deuterium atoms are introduced to the molecule to create the isotopically labeled Prodan-d6. The synthesis pathway involves the protection of the functional groups, followed by the introduction of deuterium atoms and deprotection of the functional groups.", "Starting Materials": [ "2-Aminoacetophenone", "4-Bromobenzaldehyde", "Sodium borohydride", "Deuterium oxide", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Protection of the amino group of 2-Aminoacetophenone using acetic anhydride and pyridine to form N-acetyl-2-aminoacetophenone.", "Step 2: Condensation of N-acetyl-2-aminoacetophenone with 4-Bromobenzaldehyde in methanol using sodium borohydride as a reducing agent to form 2-(4-bromobenzylidene)-N-acetyl-2-aminoacetophenone.", "Step 3: Deuterium exchange of the aromatic protons using deuterium oxide and hydrochloric acid to form 2-(4-bromobenzylidene)-N-acetyl-2-aminoacetophenone-d6.", "Step 4: Deprotection of the acetyl group using sodium hydroxide to form Prodan-d6." ] } | |

CAS RN |

1794759-31-1 |

Product Name |

Prodan-d6 |

Molecular Formula |

C15H17NO |

Molecular Weight |

233.344 |

IUPAC Name |

1-[6-[bis(trideuteriomethyl)amino]naphthalen-2-yl]propan-1-one |

InChI |

InChI=1S/C15H17NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h5-10H,4H2,1-3H3/i2D3,3D3 |

InChI Key |

MPPQGYCZBNURDG-XERRXZQWSA-N |

SMILES |

CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C |

synonyms |

1-[6-(Dimethylamino-d6)-2-naphthalenyl]-1-propanone; 2-Propionyl-6-(dimethyl-d6)-_x000B_aminonaphthalene; 6-Propionyl-2-(N,N-dimethylamino-d6)naphthalene; 6-Propionyl-2-(dimethylamino-d6)naphthalene; 6-Propanoyl-2-(N,N-dimethylamino-_x000B_d6)naphthalene; Prodan |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)

![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)